![molecular formula C24H28N10O8S4 B12503723 diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)](/img/structure/B12503723.png)
diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including ethoxycarbonyl, triazole, and thiadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE typically involves multi-step organic synthesis. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as nucleophilic substitution, cyclization, and esterification to form the final product. Specific reagents and catalysts are used at each step to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to achieve the desired product at a larger scale.
化学反应分析
Types of Reactions
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen atoms.
Reduction: Reduction reactions can target the ethoxycarbonyl groups, converting them into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups into the triazole or thiadiazole rings, leading to a wide range of derivatives.
科学研究应用
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE
- ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C24H28N10O8S4 |
|---|---|
分子量 |
712.8 g/mol |
IUPAC 名称 |
ethyl 5-[5-ethoxycarbonyl-3-[4-[4-ethoxycarbonyl-5-(4-ethoxycarbonylthiadiazol-5-yl)sulfanyltriazol-1-yl]butyl]triazol-4-yl]sulfanylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C24H28N10O8S4/c1-5-39-19(35)13-17(43-23-15(27-31-45-23)21(37)41-7-3)33(29-25-13)11-9-10-12-34-18(14(26-30-34)20(36)40-6-2)44-24-16(28-32-46-24)22(38)42-8-4/h5-12H2,1-4H3 |
InChI 键 |
JRJIIFOVNCCBKP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=N1)CCCCN2C(=C(N=N2)C(=O)OCC)SC3=C(N=NS3)C(=O)OCC)SC4=C(N=NS4)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)

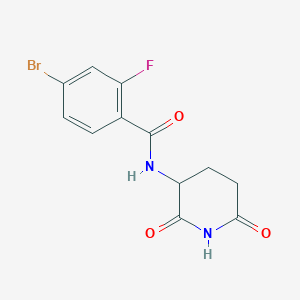
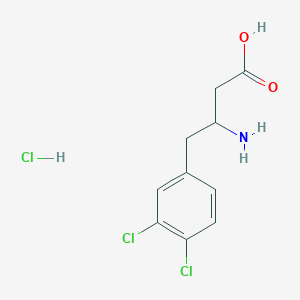
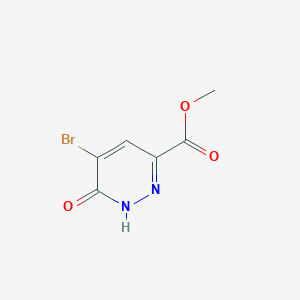
![Methyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503697.png)
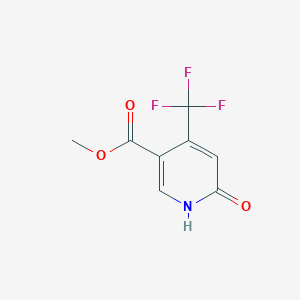
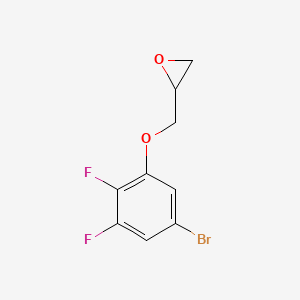
![8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503710.png)
![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503717.png)
